Antimicrobial Activity of the Parent 3‑Azidoacetylcoumarin (R=H) Compared with Substituted Analogs in the Same Study
In a direct head‑to‑head comparison within the same study, the unsubstituted 3‑azidoacetylcoumarin (R = H, the target compound) exhibited lower antimicrobial activity than its 5,6‑benzo (2c) and 6,8‑dibromo (2g) counterparts across all three tested strains [1]. Specifically, against E. coli, compound 2a showed 55.5 % relative inhibition versus 72.2 % for 2c and 72.2 % for 2g; against A. niger, 2a reached only 50.0 % inhibition while 2g achieved 77.7 % [1]. This lower bioactivity profile makes the parent compound particularly attractive for applications where minimal off‑target antimicrobial effects are desired.
| Evidence Dimension | Antimicrobial activity (zone of inhibition and relative inhibition %) |
|---|---|
| Target Compound Data | 2a (R=H): B. subtilis 17 mm (61.1%), E. coli 16 mm (55.5%), A. niger 15 mm (50.0%) |
| Comparator Or Baseline | 2c (5,6-Benzo): B. subtilis 18 mm (66.6%), E. coli 19 mm (72.2%), A. niger 17 mm (61.1%); 2g (6,8-diBr): B. subtilis 17 mm (61.1%), E. coli 19 mm (72.2%), A. niger 20 mm (77.7%) |
| Quantified Difference | E. coli: 2a is 16.7 percentage points lower than 2c/2g; A. niger: 2a is 11.1–27.7 points lower than 2c/2g |
| Conditions | Cup‑plate method; reference drugs ciprofloxacin (antibacterial) and griseofulvin (antifungal); compounds tested at unspecified concentration |
Why This Matters
For procurement decisions, the lower intrinsic antimicrobial activity of the parent compound reduces the risk of confounding biological effects in click‑labeling or materials applications, a feature not shared by the more bioactive substituted analogs.
- [1] Kusanur, R. A.; Kulkarni, M. V. New 1,3-dipolar cycloadducts of 3-azidoacetylcoumarins with DMAD and their antimicrobial activity. Indian J. Chem., Sect. B 2005, 44B (3), 591–594. View Source
